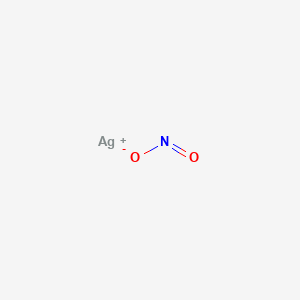

Silver nitrite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Silver nitrite is an inorganic compound with the chemical formula AgNO₂. It appears as colorless to yellow crystals and is known for its limited solubility in water. This compound is primarily used in organic synthesis and various chemical reactions due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver nitrite is typically synthesized through the reaction between silver nitrate and an alkali nitrite, such as sodium nitrite. The reaction can be represented as follows: [ \text{AgNO₃ (aq) + NaNO₂ (s) → NaNO₃ (aq) + AgNO₂ (precipitate)} ] In this reaction, this compound precipitates out of the solution due to its lower solubility compared to silver nitrate .

Industrial Production Methods: Industrial production of this compound follows a similar method, where a solution of silver nitrate is reacted with sodium nitrite. The precipitated this compound is then filtered, washed, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Precipitation and Solubility

Silver nitrite exhibits low solubility in water compared to silver nitrate. Its precipitation can be exploited in analytical chemistry:

-

Determination of Nitrites : this compound’s insolubility is used to identify nitrites in solutions .

-

Calibration of Potassium Permanganate : this compound serves as a standard reagent for titrating oxidizing agents like KMnO₄ .

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly with alkyl halides:

3.1 Victor Meyer Reaction

The reaction of alkyl halides with this compound produces nitroalkanes or nitrites, depending on the alkyl halide’s structure:

-

Primary alkyl halides : Predominantly yield nitroalkanes.

-

Secondary alkyl halides : Produce a mixture of nitroalkanes and nitrites.

| Alkyl Halide Type | Primary | Secondary | Tertiary |

|---|---|---|---|

| Major Product | Nitroalkane | Mix (nitroalkane + nitrite) | Nitrite |

3.2 Nitroalkene Synthesis

this compound reacts with nitryl iodide (generated in situ) to produce nitroalkenes. This reaction is used in skeletal editing of heteroarenes, such as forming 1,2,3-benzothiadiazoles from halobenzothiazoles .

Analytical Uses

This compound is employed in:

-

Alcohol Identification : Differentiates primary, secondary, and tertiary alcohols via reaction specificity .

-

Nitrite Determination : Used in titrations to quantify nitrites in solutions .

Key Research Findings

-

Molecular Docking Studies : this compound’s interaction with enzymes like alkaline phosphatase (ALP) has been explored computationally, revealing potential binding modes (e.g., −5.28 kcal/mol docking score) .

-

Biological Effects : While silver nitrate impacts ALP activity and TNF-α levels, this compound’s biological interactions remain less studied but merit further investigation .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Silver nitrite serves as a versatile reagent in organic chemistry:

- Aniline Production : It is utilized in the synthesis of aniline compounds, which are precursors for dyes and pharmaceuticals.

- Nucleophilic Substitution Reactions : this compound participates in Victor Meyer-type nucleophilic substitutions with organobromides or organoiodides, facilitating the formation of nitro compounds .

- Nitroalkene Synthesis : It can generate nitryl iodide in situ, which is then used for synthesizing nitroalkenes .

Medical Applications

This compound has a long history in medical applications due to its antimicrobial properties:

- Wound Healing : It is applied topically to prevent infections in burns, ulcers, and cuts. Its ability to inhibit bacterial growth promotes healing .

- Urological Treatments : Silver nitrate injections are effective for conditions such as hemorrhagic cystitis and renal hematuria. Studies have shown it offers a non-invasive treatment option for patients who may not tolerate surgical interventions .

- Dental Care : In dentistry, silver nitrate is used to disinfect cavities and exposed dentin, aiding in the treatment of tooth decay .

Antimicrobial Resistance Research

Recent studies have highlighted the role of silver nitrate in combating antimicrobial resistance:

- Restoring Antibiotic Efficacy : Research indicates that silver nitrate can resensitize colistin against mcr-positive bacteria, enhancing its effectiveness against multidrug-resistant infections . This finding underscores silver's potential as an adjunct therapy in antibiotic treatments.

Water Purification

Silver nitrate is employed in water treatment processes:

- Microbial Inhibition : By releasing silver ions into water, it effectively inhibits the growth of bacteria and algae, thus maintaining water quality for drinking and recreational purposes .

Industrial Applications

This compound has various industrial uses:

- Textile Industry : It acts as a dyeing agent and provides antimicrobial properties to fabrics, enhancing their durability and hygiene .

- Electronics Manufacturing : In the electronics sector, silver nitrate is crucial for producing conductive inks and electroplating components, contributing to the reliability of electronic devices .

Case Study 1: Medical Use in Urology

A retrospective study evaluated the effectiveness of silver nitrate injections in patients with interstitial cystitis. The outcomes indicated significant symptom relief without major complications, suggesting its viability as a treatment option for patients unable to undergo more invasive procedures .

Case Study 2: Antimicrobial Resistance

A study published in PNAS demonstrated that silver nanoparticles combined with colistin effectively reduced bacterial resistance development. This research supports the use of silver compounds as part of combination therapies against resistant strains of bacteria .

Wirkmechanismus

The mechanism by which silver nitrite exerts its effects involves the release of nitrite ions (NO₂⁻) and silver ions (Ag⁺). These ions can participate in various chemical reactions, leading to the formation of different products. The nitrite ions can act as nucleophiles in substitution reactions, while silver ions can participate in redox reactions .

Vergleich Mit ähnlichen Verbindungen

Silver nitrate (AgNO₃): A more soluble compound used extensively in photography, medicine, and as a precursor to other silver compounds.

Sodium nitrite (NaNO₂): A commonly used nitrite salt with applications in food preservation and as a reagent in organic synthesis.

Uniqueness of Silver Nitrite: this compound is unique due to its limited solubility in water, which makes it suitable for specific applications where controlled release of nitrite ions is required. Its ability to participate in nucleophilic substitution reactions also sets it apart from other silver compounds .

Biologische Aktivität

Silver nitrite (AgNO₂) is a compound that has garnered attention in various biological and medical contexts due to its antimicrobial properties and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

The biological activity of silver compounds, including this compound, is primarily attributed to their ability to interact with microbial cells. The mechanisms include:

- Bactericidal Activity : Silver ions (Ag⁺) disrupt bacterial cell membranes, leading to cell lysis. They can also bind to DNA, inhibiting replication and transcription, which results in cell death. Higher concentrations of silver nitrate have been shown to induce apoptotic processes in bacteria such as Bacillus licheniformis, with a minimum inhibitory concentration (MIC) identified at 5 µM .

- Nanoparticle Synthesis : At lower concentrations, silver nitrate can stimulate bacteria to synthesize silver nanoparticles. This process not only allows the bacteria to survive but also enhances their metabolic activity under specific conditions .

- Reactive Oxygen Species (ROS) Generation : Silver compounds can induce oxidative stress in microbial cells by generating ROS, which further contributes to their antimicrobial effects .

Case Study 1: Ingestion Toxicity

A notable case involved a 15-year-old female who ingested 15 cc of silver nitrate solution in a suicidal attempt. The patient experienced severe burning sensations and vomiting but ultimately had an uneventful recovery without significant esophageal damage. This case highlights the caustic nature of silver nitrate and the importance of immediate medical intervention following ingestion .

Case Study 2: Medical Uses in Hematuria

Silver nitrate has been successfully used in treating renal hematuria. In a small cohort study, patients received instillations of 0.25-1.0% silver nitrate, resulting in the resolution of hematuria within four days. This demonstrates the compound's therapeutic potential beyond its antimicrobial properties .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antimicrobial Efficacy : Research indicates that silver nitrate exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The effective concentration range for these activities is reported between 7–550 × 10⁻⁵% .

- Cytotoxicity Assessment : In vitro studies assessing cytotoxic effects on mammalian cells revealed that concentrations above 6 µg/mL could lead to significant reductions in cell viability. However, lower concentrations (≤3 µg/mL) were found to be non-cytotoxic .

Table 1: Biological Activity of Silver Nitrate Against Common Pathogens

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 | Cell membrane disruption |

| Pseudomonas aeruginosa | 1.0 | DNA binding and ROS generation |

| Escherichia coli | 2.0 | Protein thiol group interaction |

Table 2: Clinical Cases Involving Silver Nitrate

| Case Study | Description | Outcome |

|---|---|---|

| Ingestion Toxicity | 15-year-old female ingested 15 cc | Uneventful recovery |

| Hematuria Treatment | Patients treated with silver nitrate instillation | Resolution of hematuria |

Eigenschaften

CAS-Nummer |

7783-99-5 |

|---|---|

Molekularformel |

AgHNO2 |

Molekulargewicht |

154.882 g/mol |

IUPAC-Name |

nitrous acid;silver |

InChI |

InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3) |

InChI-Schlüssel |

RNJPRUUGAZPSQI-UHFFFAOYSA-N |

SMILES |

N(=O)[O-].[Ag+] |

Kanonische SMILES |

N(=O)O.[Ag] |

Key on ui other cas no. |

7783-99-5 |

Piktogramme |

Oxidizer; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.